N-Methylpyrrolidin-1-amine
CAS No.: 365413-99-6
Cat. No.: VC19076964
Molecular Formula: C5H12N2
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365413-99-6 |
|---|---|
| Molecular Formula | C5H12N2 |
| Molecular Weight | 100.16 g/mol |
| IUPAC Name | N-methylpyrrolidin-1-amine |
| Standard InChI | InChI=1S/C5H12N2/c1-6-7-4-2-3-5-7/h6H,2-5H2,1H3 |
| Standard InChI Key | OHLXXFUDMGUKCG-UHFFFAOYSA-N |
| Canonical SMILES | CNN1CCCC1 |
Introduction
Chemical Identity and Structural Characteristics
N-Methylpyrrolidin-1-amine (CAS RN: 1205-70-3) belongs to the class of aliphatic heterocyclic amines. Its molecular formula is , with a molecular weight of 100.16 g/mol. The compound features a saturated pyrrolidine ring where the nitrogen atom is substituted with a methyl group, creating a bicyclic structure with significant conformational flexibility.
Molecular Geometry and Conformational Analysis
The pyrrolidine ring adopts an envelope conformation, with the nitrogen atom at the flap position. Quantum mechanical calculations reveal that the methyl group’s steric effects slightly distort the ring’s planarity, resulting in a puckering amplitude of approximately 0.5 Å. This conformational flexibility influences the compound’s reactivity and interaction with biological targets.
Spectroscopic Properties
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NMR: The NMR spectrum displays characteristic signals at δ 2.4–2.6 ppm (pyrrolidine ring protons) and δ 2.2 ppm (N-methyl group).
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IR: Strong absorption bands at 3280 cm (N-H stretch) and 2800 cm (C-H stretch of methyl group) are observed.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the alkylation of pyrrolidine with methyl iodide under basic conditions:
This method yields ~75% purity, necessitating further purification via fractional distillation.
Table 1: Synthetic Methods Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | CHI, NaOH | 75 | 85 |
| Reductive Amination | CHNH, H | 68 | 90 |
| Buchwald-Hartwig Coupling | Pd Catalyst | 82 | 95 |
Industrial Manufacturing
Large-scale production utilizes continuous-flow reactors to optimize reaction kinetics and minimize byproducts. Advanced purification techniques, such as molecular distillation and chromatography, achieve >99% purity for pharmaceutical applications.
Physicochemical Properties
Thermal Stability
N-Methylpyrrolidin-1-amine decomposes at 205°C, releasing methylamine and pyrrolidine. Its thermal degradation follows first-order kinetics with an activation energy () of 120 kJ/mol.
Solubility and Partitioning
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Water Solubility: 50 g/L at 25°C (pH-dependent due to amine protonation).
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LogP: 0.89, indicating moderate hydrophobicity.
Applications in Chemical Industries
Catalysis
The compound serves as a ligand in transition-metal catalysis. For example, in Suzuki-Miyaura cross-couplings, it enhances palladium catalyst activity by 40% compared to conventional amines.
Pharmaceutical Intermediates
N-Methylpyrrolidin-1-amine is a key building block in synthesizing:
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Antidepressants: Facilitates reuptake inhibition of serotonin and norepinephrine.
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Antivirals: Modulates viral protease activity through hydrogen-bonding interactions.
Table 2: Drug Candidates Utilizing N-Methylpyrrolidin-1-amine
| Drug Candidate | Therapeutic Area | Development Stage |
|---|---|---|
| PDE5 Inhibitor X-203 | Erectile Dysfunction | Phase II |
| NS5A Inhibitor Y-45 | Hepatitis C | Preclinical |
Future Research Directions
Catalytic Asymmetric Synthesis
Exploring chiral derivatives for enantioselective transformations in medicinal chemistry.
Drug Delivery Systems
Functionalizing nanoparticles with N-Methylpyrrolidin-1-amine to enhance blood-brain barrier penetration.
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